molecular formula C9H12N2Na3O15P3 B15328037 Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate

Cat. No.: B15328037
M. Wt: 550.09 g/mol
InChI Key: OPXSGEJRRSPSOI-NGTUNQFOSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate (hereafter referred to by its full IUPAC name) is a phosphorylated nucleoside analog with a molecular formula of C₉H₁₂N₂Na₃O₁₅P₃ and a molecular weight of 550.09 g/mol . It features:

  • A 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl base (uracil derivative).
  • A 3,4-dihydroxytetrahydrofuran sugar moiety with stereospecific (2R,3S,4R,5S) configuration.
  • A methyl hydrogentriphosphate group, conferring high polarity and negative charge.

The compound requires storage at -20°C under anhydrous conditions to maintain stability, with precautionary measures for handling due to its reactive phosphate groups .

Properties

Molecular Formula

C9H12N2Na3O15P3

Molecular Weight

550.09 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;/q;3*+1/p-3/t4-,5-,6-,7+;;;/m1.../s1

InChI Key

OPXSGEJRRSPSOI-NGTUNQFOSA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyrimidine ring, followed by the formation of the dihydroxytetrahydrofuran moiety. These intermediates are then coupled under specific conditions to form the final nucleotide analog. Key reagents often include phosphorylating agents and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. The use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), ensures the high purity required for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotide derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical activity.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nucleotide oxides, while substitution reactions can produce a variety of modified nucleotides with different biochemical properties.

Scientific Research Applications

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Plays a role in studies of nucleic acid metabolism and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with nucleotide-binding proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound belongs to a family of phosphorylated nucleoside analogs. Differences in phosphate group substitution , pyrimidine ring modifications , and stereochemistry critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name & Features Molecular Formula Molecular Weight (g/mol) Key Structural Differences Storage Conditions References
Target Compound : Methyl hydrogentriphosphate, uracil base, (2R,3S,4R,5S) configuration C₉H₁₂N₂Na₃O₁₅P₃ 550.09 Triphosphate group; no halogen/methyl substituents -20°C, anhydrous
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-…-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate C₉H₁₀FN₂Na₂O₈P 370.14 Fluoro substitution at pyrimidine C5; mono-phosphate Not specified
Sodium (2R,3S,5R)-5-(2,4-dioxo…-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate (CAS 102783-59-5) Not explicitly provided Not provided Hydroxymethyl at C2; mono-phosphate Standard
Sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo…-yl)tetrahydrofuran-2-yl)methyl phosphate C₁₀H₁₃N₂Na₂O₈P 366.17 5-Methyl on pyrimidine; mono-phosphate -20°C
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo…-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate hydrate C₉H₁₄N₂Na₂O₁₃P₂ 466.14 Diphosphate group; hydrate form -20°C

Impact of Structural Differences

(i) Phosphate Group Variations
  • Triphosphate vs. This may improve intracellular retention but reduce oral bioavailability due to poor membrane permeability.
  • Hydrate Form : The diphosphate hydrate (MW 466.14) has lower molecular weight and altered solubility compared to the anhydrous triphosphate form.
(ii) Pyrimidine Ring Modifications
  • 5-Methyl Group (): Introduces hydrophobicity, which may improve lipid membrane penetration but reduce water solubility.
(iii) Stereochemistry and Hydroxyl Group Positioning

Variations in hydroxyl group placement (e.g., C3 vs. C4) and stereochemistry (e.g., 2R,3S,4R,5S vs. 2R,3S,5R) influence sugar moiety conformation , affecting binding to RNA/DKA polymerases .

Computational and Experimental Similarity Assessments

  • Tanimoto Coefficient Analysis : Structural similarity indices (e.g., ~70% for aglaithioduline vs. SAHA ) could be applied to compare the target compound with analogs. Morgan fingerprints and MACCS keys would quantify overlaps in functional groups (e.g., phosphate clusters) .
  • Molecular Networking : LC-MS/MS-based cosine scores (0–1 scale) and Murcko scaffold clustering would group analogs with shared pyrimidine or tetrahydrofuran motifs, highlighting conserved bioactivity profiles.
  • Activity Landscape Modeling: Identifies "activity cliffs" where minor structural changes (e.g., fluoro vs. methyl) result in significant potency differences .

Q & A

Q. Comparative Analysis Table :

Compound Name (CAS)Key ModificationsBiological Activity
Sodium Uridine Triphosphate (63-39-8) Natural triphosphateSubstrate for RNA synthesis
Sodium 5-Fluoro-dUTP (103226-10-4) 5-Fluoro substitutionAntiviral (inhibits HIV RT)
Sodium Diphosphate Analog (71672-86-1) Diphosphate instead of triphosphateReduced polymerase inhibition efficacy

Advanced: How to design experiments to assess off-target effects on human kinases?

Methodological Answer:

  • Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) at 10 µM compound concentration .
  • Cellular Phosphoproteomics : SILAC (stable isotope labeling by amino acids) with LC-MS/MS to quantify phosphorylation changes in HEK293 cells .
  • Molecular Docking : AutoDock Vina simulations against kinase ATP-binding pockets (e.g., PKA, PKC) to predict binding poses .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon) .
  • Long-Term : Lyophilize with cryoprotectants (trehalose) and store at -80°C .
  • Handling : Use glove boxes (<5% humidity) for weighing and aliquot preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.